molecular formula C7H16ClNO B13459376 2,5,5-Trimethylmorpholine hydrochloride

2,5,5-Trimethylmorpholine hydrochloride

Cat. No.: B13459376
M. Wt: 165.66 g/mol
InChI Key: YZCIRQYNLHQCLU-UHFFFAOYSA-N
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Description

2,5,5-Trimethylmorpholine hydrochloride is an organic compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of three methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethylmorpholine hydrochloride typically involves the reaction of 2,5,5-Trimethylmorpholine with hydrochloric acid. The general procedure includes:

    Starting Material: 2,5,5-Trimethylmorpholine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can also help in maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products

    Oxidation: N-oxides.

    Reduction: Parent amine.

    Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

2,5,5-Trimethylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethylmorpholine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, influencing their activity. The compound’s basic nature allows it to participate in proton transfer reactions, which can affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the three methyl groups.

    2,2,6-Trimethylmorpholine: Another trimethyl-substituted morpholine with different substitution patterns.

Uniqueness

2,5,5-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2,5,5-trimethylmorpholine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-8-7(2,3)5-9-6;/h6,8H,4-5H2,1-3H3;1H

InChI Key

YZCIRQYNLHQCLU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)(C)C.Cl

Origin of Product

United States

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